2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide
Overview
Description
2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide is 485.0634615 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of rhodanine-3-acetic acid derivatives, a class structurally related to the compound . These derivatives exhibit significant activity against a spectrum of bacteria, mycobacteria, and fungi. Specifically, derivatives have shown high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, along with notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Moreover, other synthesized derivatives, such as 4-oxo-thiazolidines, have been evaluated for their antibacterial activity, indicating moderate to good efficacy against both Gram-positive and Gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).
Anti-inflammatory and Anticancer Applications
The thiazolidine-2,4-dione moiety, similar to the core structure of the compound , has been synthesized and evaluated for its inhibitory potency on inflammatory markers. A derivative significantly inhibited inducible nitric oxide synthase activity and reduced the production of pro-inflammatory mediators in cell models, outperforming the commercial anti-inflammatory drug indomethacin. This suggests potential applications in treating inflammatory diseases (Ma et al., 2011). Additionally, novel thioxothiazolidin-4-one derivatives have been synthesized and shown to exhibit significant anticancer and antiangiogenic effects in vivo, suggesting potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).
Unique Interactions and Inhibitory Mechanisms
Investigations into similar compounds have also highlighted unique sulfur-aromatic interactions contributing to the binding and inhibition of targets like indoleamine 2,3-dioxygenase, an enzyme of interest in cancer immunotherapy. This underscores the complex interplay between structural features of these compounds and their biological activities, providing a foundation for designing more potent inhibitors (Peng et al., 2020).
Properties
IUPAC Name |
2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(3-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-2-3-11-26-22(30)20(32-23(26)31)19-16-9-4-5-10-17(16)27(21(19)29)13-18(28)25-15-8-6-7-14(24)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,25,28)/b20-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHBPORDKYZICM-VXPUYCOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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